Pyridazine, 3-phenyl-5-(4-pyridinyl)-
Description
Pyridazine, 3-phenyl-5-(4-pyridinyl)-, is a bicyclic heteroaromatic compound featuring a pyridazine core substituted with a phenyl group at position 3 and a 4-pyridinyl group at position 5. Pyridazine derivatives are notable for their electron-deficient nature due to the presence of two adjacent nitrogen atoms in the six-membered ring, which enhances their ability to participate in π-π stacking and hydrogen bonding interactions . Substitutions on the pyridazine ring, such as phenyl and pyridinyl groups, are known to modulate electronic properties and biological activity, as seen in related studies .
Properties
CAS No. |
660393-40-8 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-phenyl-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C15H11N3/c1-2-4-13(5-3-1)15-10-14(11-17-18-15)12-6-8-16-9-7-12/h1-11H |
InChI Key |
DMWQCYSKFXGPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Pyridazine derivatives are often compared to other nitrogen-containing heterocycles, such as pyridine, pyrimidine, and pyrazine. Key distinctions include:
Electronic Properties
- Nuclear Quadrupole Coupling Constants (NQCC): Pyridazine exhibits an NQCC (χᵀ) of 2.38 MHz, higher than pyridine (1.43 MHz) but lower than isoxazole (5.37 MHz). This reflects its intermediate electron-withdrawing capacity, which influences binding interactions in biological systems .
- Electron Deficiency: The pyridazine ring’s electron-deficient nature enhances its role in electron transfer (ET) and complexation with transition metals, distinguishing it from less polarizable heterocycles like benzene .
Substituent Effects
- Positional Sensitivity: Substituents at positions 3 and 5 significantly alter activity. For example, electron-withdrawing groups (EWGs) on benzoyl piperidine-based inhibitors improve microsomal SCD1 inhibition, while cis-isomers of pyridazinium compounds show superior antimicrobial activity over trans-isomers .
Pharmacological Comparison
Antimicrobial Activity
- Pyridazinium derivatives with saturated pyrrolo rings demonstrate selectivity against Pseudomonas aeruginosa and Candida albicans, while aromatic analogs target Bacillus subtilis. The 3-phenyl-5-(4-pyridinyl) substitution pattern may similarly influence microbial selectivity .
Enzyme Inhibition
- SCD1 Inhibitors: Pyridazine cores are critical for activity; replacing them with other heterocycles (e.g., pyridine) reduces potency. For example, compound 32 (pyridine analog of CB-839) showed IC₅₀ values of 50–100 nM in glutaminase inhibition but lacked direct comparison to pyridazine-based CB-839 .
- JNK1 Inhibitors: Scaffold hopping from pyrazole to pyridazine improved target engagement, with hydrazide/semicarbazide linkers enhancing anticancer effects .
Tau Aggregation Inhibition
- ATPZ1, a pyridazine derivative, inhibits tau aggregation via nitrogen–nitrogen bond interactions. Modifications to improve solubility (e.g., ring-opening) maintain activity while optimizing drug-like properties .
Data Tables
Table 1: Structural and Pharmacological Comparison of Pyridazine Derivatives
Table 2: Electronic Properties of Heterocycles
Preparation Methods
Reaction Design and Mechanism
The condensation of enaminones with heterocyclic amines represents a classical approach to pyridazine derivatives. For instance, 6-acetyl-3-oxopyridazine (4 ) reacts with 3-amino-1,2,4-triazole or 5-aminopyrazole in refluxing pyridine to form azolo[1,5-a]pyrimidine derivatives (5 –7 ). A Michael-type addition initiates the process, followed by cyclization and aromatization (Scheme 4 in).
To adapt this method for 3-phenyl-5-(4-pyridinyl)pyridazine, substitution of the acetyl group with a 4-pyridinyl moiety and incorporation of a phenyl group at position 3 could be achieved through strategic selection of starting materials. For example, substituting 4 with a pre-functionalized enaminone bearing a 4-pyridinyl substituent may direct cyclization to the desired product.
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing byproducts. The absence of ammonium acetate in reaction media prevents unwanted 5-arylazopyridine formation, favoring pyridazin-3-ones. However, introducing bulky substituents like phenyl and pyridinyl may reduce reaction yields due to steric hindrance.
Amino-Acid Intermediate Functionalization
Synthesis of Pyridazino[3,4-d] oxazin-5-one Derivatives
Deeb et al. demonstrated that 3-amino-5,6-diphenylpyridazine-4-carboxylic acid (5 ) serves as a versatile intermediate for further functionalization. Treatment of 5 with benzoyl chloride or phthalic anhydride yields acylated derivatives (7 –9 ), which undergo cyclization to form condensed pyridazines.
Application to Target Compound
Introducing a 4-pyridinyl group at position 5 could involve reacting 5 with 4-pyridinylcarbonyl chloride under similar conditions. Subsequent cyclization in acetic anhydride with sodium acetate may yield 3-phenyl-5-(4-pyridinyl)pyridazine. This method’s success hinges on the stability of the 4-pyridinyl substituent during acylation and cyclization steps.
Yield and Scalability
Reported yields for analogous reactions range from 71% to 87%, suggesting scalability for industrial applications. However, purification of multisubstituted pyridazines may require advanced chromatographic techniques.
Regioselective Synthesis via Tetrazine-Alkyne Cycloaddition
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
A modern approach involves the reaction of 3-phenyl-1,2,4,5-tetrazine (4a ) with alkynyl sulfides bearing a 4-pyridinyl group (Fig. 2–3 in). The IEDDA reaction proceeds via a [4+2] cycloaddition, followed by nitrogen elimination, to regioselectively form 3-phenyl-5-(4-pyridinyl)pyridazine.
Mechanistic Insights
DFT calculations confirm that the reaction favors 4-sulfanylpyridazine formation due to lower activation energies (2.4 kcal mol⁻¹ difference) compared to 5-sulfanyl isomers. Replacing the sulfanyl group with hydrogen via palladium-catalyzed reduction yields the desired product (Fig. 5A in).
Q & A
Q. Example Protocol :
Synthesize the pyridazine core via hydrazine-diketone condensation.
Introduce the 4-pyridinyl group via halogen displacement under basic conditions.
Attach the 3-phenyl group using a palladium-catalyzed coupling reaction.
Basic: How can spectroscopic techniques like NMR and IR confirm the structure of pyridazine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example:
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S bonds at ~600–700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
